1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine
Description
This compound features a methanamine backbone linking two heterocyclic moieties: a 2-furyl group and a substituted pyrazole ring (1-methyl-5-(trifluoromethyl)-1H-pyrazole). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furyl group contributes to π-π stacking interactions in biological targets . Its molecular formula is C₁₁H₁₃F₃N₄O (based on structural analogs in ), with a molecular weight of 274.25 g/mol. X-ray crystallography data for related pyrazole derivatives (e.g., ) confirm the planar geometry of the pyrazole ring and the spatial orientation of substituents, critical for receptor binding .
Properties
Molecular Formula |
C11H13ClF3N3O |
|---|---|
Molecular Weight |
295.69 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3N3O.ClH/c1-17-10(11(12,13)14)5-8(16-17)6-15-7-9-3-2-4-18-9;/h2-5,15H,6-7H2,1H3;1H |
InChI Key |
PKHJHFNRYIHUGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CNCC2=CC=CO2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine can be achieved through a multi-step process. One common approach involves the initial formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The furan ring is then attached through a series of nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and scalable synthetic routes. The process may include the use of flow reactors for efficient lithiation and bromination steps, ensuring the regioselective introduction of functional groups .
Chemical Reactions Analysis
Types of Reactions: 1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazolines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Pyrazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogs with Pyrazole Substitutions
Key Observations :
- Trifluoromethyl vs. Methyl: The trifluoromethyl group in the target compound increases steric bulk and electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes (e.g., phosphoenolpyruvate carboxykinase) compared to methyl-only analogs .
- Heterocycle Impact : Replacing the furyl group with a thienyl (as in ) improves sulfur-mediated interactions but reduces solubility due to higher molecular weight .
Pharmacological and Physicochemical Properties
- Enzyme Inhibition: The target compound’s pyrazole-trifluoromethyl motif is critical for inhibiting enzymes like phosphoenolpyruvate carboxykinase, with IC₅₀ values in the low micromolar range. Analogs lacking the trifluoromethyl group (e.g., ) show 10-fold lower activity .
- Solubility and Stability : The hydrochloride salt of the pyrazole-methanamine core () has aqueous solubility >50 mg/mL, whereas the furyl-containing target compound requires formulation aids due to lower solubility (<10 mg/mL) .
Biological Activity
1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Furyl group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
- Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14F3N3 |
| Molecular Weight | 283.27 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, methanol |
Antidiabetic Properties
Research indicates that compounds similar to this compound exhibit antidiabetic activity. For instance, pyrazole derivatives have been shown to inhibit enzymes involved in glucose metabolism, thus lowering blood sugar levels. A study demonstrated that pyrazole derivatives could act as effective inhibitors of α-glucosidase, which plays a crucial role in carbohydrate digestion.
Anticancer Activity
The pyrazole scaffold is recognized for its anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, compounds with similar structures have been tested against breast cancer and leukemia cells, showing IC50 values in the low micromolar range.
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including cancer and diabetes. The compound's ability to modulate inflammatory pathways has been documented. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The exact mechanism of action for this compound is still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors to modulate signaling pathways related to inflammation and cell growth.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Antidiabetic Screening : In a study assessing various pyrazole derivatives, one compound demonstrated a significant reduction in blood glucose levels in diabetic mice models, showcasing its potential as an antidiabetic agent.
- Cancer Cell Line Testing : A derivative was tested against multiple cancer cell lines (e.g., MCF-7 for breast cancer) and showed promising results with an IC50 value of approximately 15 μM.
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, the compound reduced levels of inflammatory markers by over 50% at a concentration of 20 μM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
